molecular formula C13H12FNO B11886488 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

Katalognummer: B11886488
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: FFFIYSPRJRDUIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fused furoquinoline ring system, which includes a furan ring fused to a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furoquinoline ring system. For example, the reaction of quinoline derivatives with suitable reagents can lead to the formation of the desired compound through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A basic structure similar to 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline but lacks the fused furan ring.

    Furoquinoline: Compounds with a furan ring fused to a quinoline moiety, similar to the target compound.

    Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H12FNO

Molekulargewicht

217.24 g/mol

IUPAC-Name

9-ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C13H12FNO/c1-2-9-10-5-8(14)3-4-12(10)15-13-7-16-6-11(9)13/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

FFFIYSPRJRDUIJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2COCC2=NC3=C1C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.